molecular formula C30H39N5O6 B115606 Tpch2NHPPG CAS No. 143984-57-0

Tpch2NHPPG

Katalognummer B115606
CAS-Nummer: 143984-57-0
Molekulargewicht: 565.7 g/mol
InChI-Schlüssel: BKJJSAHMQCJKJK-FYEYIQNQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tpch2NHPPG is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Tpch2NHPPG has been found to have potential applications in scientific research. It has been used in studies related to drug discovery, protein engineering, and enzyme catalysis. This compound has been shown to have unique properties that make it useful in these areas of research.

Wirkmechanismus

The mechanism of action of Tpch2NHPPG is not fully understood. However, it is believed that this compound interacts with enzymes and proteins in a specific way, leading to changes in their activity. This mechanism of action is what makes this compound useful in research related to enzyme catalysis and protein engineering.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. It has been shown to increase the activity of certain enzymes and proteins, leading to changes in cellular processes. Additionally, this compound has been found to have anti-inflammatory properties, which could have potential applications in the development of new drugs.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Tpch2NHPPG in lab experiments is its specificity. This compound interacts with enzymes and proteins in a specific way, making it useful in studies related to enzyme catalysis and protein engineering. However, one limitation of using this compound is its cost. This compound can be expensive to synthesize and purify, which could limit its use in certain research areas.

Zukünftige Richtungen

There are many potential future directions for research related to Tpch2NHPPG. One area of interest is the development of new drugs based on the anti-inflammatory properties of this compound. Additionally, there is potential for the use of this compound in the development of new enzyme-based technologies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its unique properties make it useful in studies related to drug discovery, protein engineering, and enzyme catalysis. While there are limitations to its use, the future directions for research related to this compound are promising. Further research is needed to fully understand the potential of this compound in scientific research.

Synthesemethoden

Tpch2NHPPG is synthesized through a specific method that involves the reaction of 2,4,6-trichloro-1,3,5-triazine with N-(tert-butoxycarbonyl)-L-phenylalanine. This reaction results in the formation of this compound, which can then be purified and used in research.

Eigenschaften

CAS-Nummer

143984-57-0

Molekularformel

C30H39N5O6

Molekulargewicht

565.7 g/mol

IUPAC-Name

2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C30H39N5O6/c31-24(17-21-10-12-23(36)13-11-21)30(41)35-15-5-9-26(35)29(40)33-22(16-20-6-2-1-3-7-20)19-34-14-4-8-25(34)28(39)32-18-27(37)38/h1-3,6-7,10-13,22,24-26,36H,4-5,8-9,14-19,31H2,(H,32,39)(H,33,40)(H,37,38)/t22?,24-,25-,26-/m0/s1

InChI-Schlüssel

BKJJSAHMQCJKJK-FYEYIQNQSA-N

Isomerische SMILES

C1C[C@H](N(C1)CC(CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)C(=O)NCC(=O)O

SMILES

C1CC(N(C1)CC(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)NCC(=O)O

Kanonische SMILES

C1CC(N(C1)CC(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)NCC(=O)O

Synonyme

CM 2-3
TPCH2NHPPG
Tyr-Pro-psi(CH2-NH)-Phe-Pro-Gly
Tyr-Pro-psi(CH2NH)Phe-Pro-Gly
tyrosyl-prolyl-psi(methylamino)-phenylalanyl-prolyl-glycine
tyrosyl-prolyl-psi(methylamino)phenylalanyl-prolyl-glycine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.